3-(Iodomethyl)pyrrolidine
説明
BenchChem offers high-quality 3-(Iodomethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Iodomethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-(iodomethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10IN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMVPHOJCZZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693563 | |
| Record name | 3-(Iodomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-74-8 | |
| Record name | 3-(Iodomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Iodomethyl)pyrrolidine from Hydroxyproline Derivatives
Abstract
3-(Iodomethyl)pyrrolidine is a pivotal building block in contemporary medicinal chemistry, serving as a key structural motif in a variety of pharmacologically active agents. Its synthesis from readily available chiral pool starting materials is of significant interest to the drug development community. This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to enantiomerically pure (S)-3-(Iodomethyl)pyrrolidine, commencing from derivatives of hydroxyproline. The narrative emphasizes the causal logic behind experimental choices, providing detailed, step-by-step protocols for each critical transformation. The synthesis is logically divided into two primary stages: the construction of the key intermediate, (S)-N-Boc-3-(hydroxymethyl)pyrrolidine, followed by its conversion to the final target compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded guide to the synthesis of this valuable intermediate.
Introduction and Strategic Overview
The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs and clinical candidates.[1] Functionalization of the pyrrolidine ring at the 3-position provides access to novel chemical space and allows for the modulation of physicochemical and pharmacological properties. 3-(Iodomethyl)pyrrolidine, in particular, is a versatile intermediate, enabling the introduction of the pyrrolidine moiety into larger molecules via nucleophilic substitution reactions.
While L-hydroxyproline, a natural amino acid, presents an attractive and inexpensive chiral starting material, its direct conversion to 3-(iodomethyl)pyrrolidine is complex. A more practical and modular approach, detailed herein, involves the use of a key downstream intermediate, (S)-N-Boc-3-hydroxypyrrolidine, which itself can be synthesized from precursors like L-malic acid or through multi-step transformations of other proline derivatives.[2][3]
Our synthetic strategy is a seven-stage process designed for clarity, control, and scalability. The overall workflow is depicted below.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
Basicity and pKa of 3-(Iodomethyl)pyrrolidine: A Guide to Physicochemical Characterization
An In-depth Technical Guide for Drug Development Professionals
Abstract: The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The ionization state of this scaffold, dictated by its basicity (pKa), is a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile, influencing everything from aqueous solubility to target engagement. This guide provides an in-depth analysis of the basicity of 3-(Iodomethyl)pyrrolidine, a substituted pyrrolidine of interest in drug discovery. We will dissect the underlying chemical principles governing its basicity, grounded in the established properties of the parent pyrrolidine ring, and analyze the significant electronic influence of the 3-(iodomethyl) substituent. As no empirical pKa value for this specific molecule is readily available in the literature, this whitepaper focuses on the robust methodologies for its determination. We provide detailed, field-proven protocols for both experimental and computational pKa determination, equipping researchers with the practical knowledge to characterize this and other novel amine-containing compounds.
The Significance of pKa in Drug Development
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly impacts a molecule's behavior in a biological system.[3] For a basic compound like 3-(Iodomethyl)pyrrolidine, the pKa value corresponds to the pH at which 50% of the molecules are in their protonated (conjugate acid, cationic) form and 50% are in their neutral (free base) form. This equilibrium governs several critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
Solubility: The protonated, cationic form of an amine is generally far more soluble in aqueous environments (like the gastrointestinal tract and blood plasma) than the neutral free base.
-
Permeability: The neutral form is typically more lipophilic and thus more capable of passively diffusing across biological membranes, such as the intestinal epithelium and the blood-brain barrier.
-
Target Binding: The ionization state can be crucial for electrostatic interactions (ion-ion, hydrogen bonding) with the target protein, directly impacting potency.
Therefore, an accurate understanding and determination of a compound's pKa are not merely academic exercises; they are essential for designing molecules with an optimal balance of properties for therapeutic success.[4]
Foundational Chemistry: The Pyrrolidine Scaffold
Pyrrolidine is a cyclic secondary amine that serves as the structural parent of our molecule of interest.[5] Its nitrogen atom is sp³-hybridized, and the lone pair of electrons resides in an sp³ orbital, making it readily available for protonation.
-
High Basicity: Unlike aromatic amines (e.g., pyridine), the lone pair in pyrrolidine is not delocalized by resonance. This localization results in significant basicity.
-
Established pKa: The pKa of the conjugate acid of pyrrolidine (the pyrrolidinium ion) is consistently reported to be approximately 11.3.[5][6][7][8][9] This high value indicates that pyrrolidine is a strong base, existing predominantly in its protonated form in physiological conditions (pH ~7.4).
| Compound | Structure | pKa of Conjugate Acid | Basicity |
| Pyrrolidine | C₄H₉N | ~11.3[5][6] | Strong |
| 3-(Iodomethyl)pyrrolidine | C₅H₁₀IN | Predicted < 11.3 | Moderate-Strong |
The Inductive Effect of the 3-(Iodomethyl) Substituent
The introduction of a substituent onto the pyrrolidine ring can significantly modulate the basicity of the nitrogen atom. In 3-(Iodomethyl)pyrrolidine, the key factor is the negative inductive effect (-I effect) of the iodomethyl group (-CH₂I).
The iodine atom is highly electronegative relative to carbon. It pulls electron density away from the adjacent methylene group (-CH₂-). This electron-withdrawing effect is propagated through the sigma (σ) bonds of the carbon skeleton towards the nitrogen atom.[10][11]
This withdrawal of electron density has a critical consequence: it decreases the electron density on the nitrogen atom. This makes the nitrogen's lone pair less available and less attractive to a proton, thereby decreasing the basicity of the amine compared to the unsubstituted pyrrolidine.[12] Consequently, the conjugate acid becomes more acidic (more willing to donate its proton), which translates to a lower pKa value .
Caption: Inductive electron withdrawal by the iodomethyl group reduces the basicity of the pyrrolidine nitrogen.
Methodologies for pKa Determination
Accurate pKa determination requires rigorous experimental or computational approaches.
Experimental Determination: Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination. It involves the gradual addition of an acid (e.g., HCl) to a solution of the base while monitoring the solution's pH with a high-precision electrode.
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh approximately 10-20 mg of 3-(Iodomethyl)pyrrolidine hydrochloride (or the free base).
-
Dissolve the sample in a known volume (e.g., 50.0 mL) of deionized, CO₂-free water. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
-
-
Titration:
-
If starting with the hydrochloride salt, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). If starting with the free base, titrate with a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized.
-
For higher accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the derivative curve corresponds to the equivalence point. The volume at the half-equivalence point can then be precisely determined and used to find the pKa from the original titration curve.
-
Caption: Workflow for experimental pKa determination via potentiometric titration.
Computational pKa Prediction
In silico methods are invaluable for early-stage drug discovery, offering rapid pKa estimation before a compound is synthesized.[13][14] These methods calculate the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid in a simulated aqueous environment.
Conceptual Workflow (DFT-based):
-
Structure Preparation: Generate 3D structures for both the neutral 3-(Iodomethyl)pyrrolidine (B) and its protonated conjugate acid (BH⁺).
-
Geometry Optimization: Perform geometry optimization for both species in the gas phase and, crucially, in a simulated aqueous environment using a continuum solvation model (e.g., SMD, PCM). This step finds the lowest energy conformation for each molecule.
-
Frequency Calculation: Calculate the vibrational frequencies for the optimized structures to obtain thermal corrections to the Gibbs free energy.
-
Free Energy Calculation: Sum the electronic energy and thermal corrections to get the Gibbs free energy in solution for both B (G_solv(B)) and BH⁺ (G_solv(BH⁺)).
-
pKa Calculation: Use the following thermodynamic cycle equation:
-
pKa = (G_solv(B) + G_solv(H⁺) - G_solv(BH⁺)) / (2.303 * RT)
-
Where R is the gas constant, T is the temperature, and G_solv(H⁺) is the established value for the solvation free energy of a proton.
-
Caption: Workflow for computational pKa prediction using a DFT-based thermodynamic cycle.
Conclusion and Recommendations
The basicity of 3-(Iodomethyl)pyrrolidine is fundamentally derived from the sp³-hybridized nitrogen of the pyrrolidine ring. However, it is significantly attenuated by the electron-withdrawing inductive effect of the 3-(iodomethyl) substituent. This leads to the unequivocal prediction that the pKa of 3-(Iodomethyl)pyrrolidine will be lower than that of unsubstituted pyrrolidine (~11.3). While a precise value requires empirical measurement, a reasoned estimate would place it in the 9.5-10.5 range, pending experimental verification.
For drug development professionals, it is imperative to not rely on estimation alone. We strongly recommend the experimental determination of the pKa value using the potentiometric titration protocol outlined in this guide. This will provide the accuracy needed for reliable pharmacokinetic modeling and a deeper understanding of the structure-activity relationships within a chemical series. Computational methods serve as an excellent predictive tool for prioritizing and designing new analogs.
References
-
National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Basic strength of pyridine vs. pyrrolidine. Retrieved from [Link]
-
Quora. (2017). Which is more basic, pyrrolidine or pyridine?. Retrieved from [Link]
-
Eduncle. (2020). Pyrrolidines and piperidines which is more basic....??. Retrieved from [Link]
-
Mayr, H., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Scent.vn. (n.d.). Pyrrolidine (CAS 123-75-1). Retrieved from [Link]
- Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
-
Mayr, H., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. Retrieved from [Link]
-
Al-Baghli, N. A., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2021). The impact of gem-difluorination on the physicochemical properties of bicyclic saturated amines. ResearchGate. Retrieved from [Link]
-
Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Iodomethyl)pyrrolidine. PubChem. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
Procter, D. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. Retrieved from [Link]
-
Ashenhurst, J. (2017). 5 Key Amine Basicity Trends. Master Organic Chemistry. Retrieved from [Link]
-
Sousa, S. F., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Retrieved from [Link]
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
-
Musci, M., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. NIH National Library of Medicine. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Basicity of Amines. Retrieved from [Link]
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. Retrieved from [Link]
-
Al-Baghli, N. A., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. Retrieved from [Link]
-
Nakagami, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2014). Amines as a base and the inductive effect. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Chemicalland21. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]
-
Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. NIH National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2015). Computational estimation of pKa values. Retrieved from [Link]
-
Allen Overseas. (n.d.). Inductive Effect- Characteristics, Types, Examples and Applications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Inductive Effect- Characteristics, Types, Examples and Applications. [allen.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. optibrium.com [optibrium.com]
Methodological & Application
Application Note & Protocol: Palladium-Catalyzed Hydroarylation for the Synthesis of 3-Substituted Pyrrolidines
Introduction: The Significance of 3-Substituted Pyrrolidines and a Modern Synthetic Solution
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1][2] Specifically, 3-substituted pyrrolidines, particularly 3-aryl pyrrolidines, exhibit a wide range of potent biological activities, including acting as ligands for serotonin and dopamine receptors, and showing potential in treating conditions like leishmaniasis.[1][3] The development of robust and efficient synthetic methods to access these valuable molecules is therefore of paramount importance to researchers in academia and the pharmaceutical industry.
Traditionally, the synthesis of functionalized pyrrolidines has relied on multi-step ring construction methodologies. However, the direct functionalization of a pre-existing pyrrolidine core represents a more atom-economical and convergent approach. This application note details a broad-scope, palladium-catalyzed hydroarylation of pyrrolines, a process that provides direct access to 3-aryl pyrrolidines from readily available starting materials.[3][4] This method stands out for its operational simplicity, broad substrate scope, and its ability to deliver drug-like molecules in a single step.[5][4][6]
The transformation is mechanistically described as a reductive Mizoroki-Heck reaction.[3][5] A key distinction is observed based on the nitrogen-protecting group of the pyrroline substrate: whereas N-acyl pyrrolines typically yield alkene products via a standard Mizoroki-Heck pathway, the corresponding N-alkyl pyrrolines undergo hydroarylation to furnish the desired saturated pyrrolidine products.[3][4][7] This guide will provide a detailed mechanistic rationale, a step-by-step experimental protocol, and insights into the practical application of this powerful synthetic tool.
Mechanistic Insights: The Reductive Mizoroki-Heck Catalytic Cycle
The palladium-catalyzed hydroarylation of N-alkyl pyrrolines proceeds through a catalytic cycle that can be understood as a reductive variant of the classic Mizoroki-Heck reaction. The following steps outline the currently proposed mechanism, which rationally explains the formation of the hydroarylated product over the more common Heck product.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (typically an aryl bromide or iodide) to a Pd(0) species, which is generated in situ. This step forms a Pd(II)-aryl intermediate.
-
Coordination and Insertion: The N-alkyl pyrroline substrate then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the pyrroline double bond into the Pd-Aryl bond. This insertion step is crucial as it forms the new carbon-carbon bond at the 3-position of the pyrrolidine ring.
-
β-Hydride Elimination and Reductive Elimination: In a standard Mizoroki-Heck reaction, the next step would be β-hydride elimination to form an arylated pyrroline and a palladium-hydride species. However, in this reductive pathway, the reaction is thought to proceed through a different route. It is proposed that a hydride source in the reaction mixture leads to the formation of a palladium-hydride species which can then undergo reductive elimination with the alkyl-palladium intermediate to afford the 3-aryl-pyrrolidine product and regenerate the Pd(0) catalyst. The stability of the resulting pyrrolidine product is a driving force for this pathway.[2]
The choice of an N-alkyl substituent on the pyrroline is critical. It is hypothesized that the more electron-donating nature of the alkyl group, compared to an acyl group, alters the electronic properties of the palladium intermediates, favoring the reductive pathway.[3][4]
Caption: Proposed catalytic cycle for the palladium-catalyzed hydroarylation of N-alkyl pyrrolines.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative example for the palladium-catalyzed hydroarylation of an N-alkyl pyrroline with an aryl bromide.[5] The procedure is designed to be robust and reproducible, utilizing bench-stable reagents.
Materials and Equipment
-
Palladium Catalyst: Palladium(II) chloride (PdCl₂)
-
Ligand: Tri(o-tolyl)phosphine (P(o-Tol)₃)
-
Additive: Copper(I) trifluoromethanesulfonate (Cu(OTf)₂)
-
Base: N,N-Dimethylpiperazine
-
Solvent: Acetonitrile (MeCN)
-
Substrates: N-Alkyl-3-pyrroline and Aryl bromide
-
Glassware: Schlenk tube or a sealable reaction vial, magnetic stirrer, and standard laboratory glassware for workup and purification.
-
Inert Atmosphere: Nitrogen or Argon gas line.
Experimental Workflow
Caption: General workflow for the palladium-catalyzed hydroarylation reaction.
Detailed Procedure
-
Reaction Setup: To a sealable reaction vial equipped with a magnetic stir bar, add palladium(II) chloride (PdCl₂, 0.01 mmol, 1 mol%), tri(o-tolyl)phosphine (P(o-Tol)₃, 0.015 mmol, 1.5 mol%), and copper(I) trifluoromethanesulfonate (Cu(OTf)₂, 0.05 mmol, 5 mol%).
-
Adding Substrates: Add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5-10 minutes.
-
Solvent and Reagent Addition: Through the septum, add acetonitrile (2.0 mL), followed by N,N-dimethylpiperazine (2.0 mmol, 2.0 equiv) and the N-alkyl-3-pyrroline (1.2 mmol, 1.2 equiv).
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-aryl pyrrolidine.
Data Presentation: Substrate Scope
The palladium-catalyzed hydroarylation exhibits a broad substrate scope with respect to the aryl bromide coupling partner. A variety of electronically diverse aryl bromides can be successfully employed, delivering the corresponding 3-substituted pyrrolidines in good to excellent yields.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromofluorobenzene | 3-(4-Fluorophenyl)-1-propylpyrrolidine | 78 |
| 2 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-1-propylpyrrolidine | 85 |
| 3 | 4-Bromobenzonitrile | 4-(1-Propylpyrrolidin-3-yl)benzonitrile | 72 |
| 4 | 3-Bromopyridine | 3-(Pyridin-3-yl)-1-propylpyrrolidine | 65 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Propyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine | 75 |
| 6 | 2-Bromonaphthalene | 3-(Naphthalen-2-yl)-1-propylpyrrolidine | 81 |
Yields are representative and based on published data.[5]
Troubleshooting and Field-Proven Insights
-
Role of the Additive: The use of a Lewis acidic additive like Cu(OTf)₂ is crucial for high yields.[5] It is believed to act as a halide scavenger, promoting the formation of a cationic palladium intermediate that is more susceptible to coordination with the pyrroline. In the absence of such an additive, significantly lower yields or only protodehalogenation of the aryl halide may be observed.[5]
-
Ligand Selection: Tri(o-tolyl)phosphine is an effective ligand for this transformation. The steric bulk of the ligand can influence the rate of reductive elimination and prevent catalyst deactivation. Other bulky, electron-rich phosphine ligands may also be effective.
-
Base Choice: An organic, non-coordinating base like N,N-dimethylpiperazine is used to neutralize the H-X generated during the catalytic cycle. The choice of base can be critical, and other tertiary amine bases could be screened for optimization.
-
Solvent: Acetonitrile is a good general solvent for this reaction. Other polar aprotic solvents like DMF or dioxane could also be considered, although re-optimization of the reaction conditions may be necessary.
-
Side Reactions: A potential side reaction is the formation of the Heck product (arylated pyrroline). This is more prevalent with N-acyl pyrrolines but can sometimes be observed with N-alkyl substrates under non-optimal conditions. Ensuring an efficient reductive pathway is key to minimizing this side product.
References
-
Doulcet, J., Thapa, B., & Sweeney, J. B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
PubMed. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]
-
ORKG Ask. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
-
Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]
-
Robinson, J. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University. [Link]
-
Newman, R. S., & Wolfe, J. P. (2013). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Organic Letters, 15(19), 5032–5035. [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]
-
Semantic Scholar. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
-
Scilit. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. [Link]
-
PubMed. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]
-
ChemRxiv. (n.d.). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. [Link]
-
Doulcet, J., Thapa, B., & Sweeney, J. B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]
Sources
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [ask.orkg.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-(Iodomethyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3-(Iodomethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. The information is structured in a question-and-answer format to directly address specific issues and explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of 3-(Iodomethyl)pyrrolidine that influence its purification?
A1: Understanding the key properties of 3-(Iodomethyl)pyrrolidine is fundamental to designing a successful purification strategy.
-
Basicity: The pyrrolidine ring contains a secondary amine, making the molecule basic (pKa of the conjugate acid is typically around 11).[1] This is the most important chemical handle for purification, allowing for highly effective separation from non-basic impurities via acid-base extraction.[2]
-
Instability: The C-I bond in the iodomethyl group is relatively weak and susceptible to cleavage. The compound can be sensitive to heat, light, and nucleophiles. Upon prolonged heating, decomposition can occur, leading to discoloration and the formation of impurities.[3] Exposure to light can generate radical species, often observed as a pink or brown hue due to the formation of elemental iodine (I₂).
-
Polarity: The presence of the amine and the polar C-I bond makes the molecule moderately polar. This polarity dictates its solubility and behavior on chromatographic stationary phases.
Q2: How should I properly store crude and purified 3-(Iodomethyl)pyrrolidine to minimize degradation?
A2: Due to its inherent instability, proper storage is crucial.
-
Short-Term Storage: For immediate use, store the compound in a tightly sealed amber vial or a flask wrapped in aluminum foil to protect it from light. Refrigeration at 2-8 °C is recommended.
-
Long-Term Storage: For extended periods, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) is ideal. The free base is generally less stable than its hydrochloride salt. If possible, converting a portion to the HCl salt can provide a more stable long-term storage option.
Q3: What are the most common impurities I can expect in my crude 3-(Iodomethyl)pyrrolidine?
A3: The impurity profile depends heavily on the synthetic route. Common sources include:
-
Unreacted Starting Materials: For instance, if synthesized from 3-(hydroxymethyl)pyrrolidine, this alcohol may be present.
-
Reagent-Derived Impurities: Residual iodinating agents or their byproducts.
-
Solvent Residues: Residual reaction or workup solvents.
-
Side-Reaction Products: Products of elimination (forming an alkene) or over-alkylation.
-
Degradation Products: Oxidized species and free iodine, which are responsible for discoloration.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during purification and provides detailed protocols and explanations.
Problem 1: My crude product is a dark brown or pinkish oil. What causes this discoloration and how can I remove it?
Likely Cause: This coloration is almost always due to the presence of elemental iodine (I₂), formed by the oxidation of the iodide or general decomposition.[2]
Recommended Solution: The most effective method is to perform a reductive wash during the aqueous workup before any other purification step.
Protocol 1: Reductive Wash and Decolorization
-
Dissolve the crude 3-(Iodomethyl)pyrrolidine in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The brown/pink color of I₂ will disappear as it is reduced to colorless iodide (I⁻).
-
Repeat the wash until the organic layer is colorless or pale yellow.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
If discoloration persists, it may be due to highly conjugated polymeric impurities. In such cases, treatment with activated carbon can be effective.
Protocol 2: Activated Carbon Treatment
-
Dissolve the crude product in a suitable organic solvent.
-
Add a small amount of activated carbon (typically 1-2% w/w relative to the crude product).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Rinse the Celite® pad with fresh solvent and combine the filtrates.
-
Concentrate the solution under reduced pressure.
Problem 2: I am experiencing significant product loss, peak tailing, or irreversible adsorption during silica gel column chromatography. What's wrong?
Likely Cause: The basic nitrogen of the pyrrolidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5] This leads to irreversible binding, smearing of the product band, and poor separation.
Recommended Solution: The acidity of the stationary phase must be neutralized. This can be achieved by deactivating the silica gel with a base or by using a less acidic stationary phase like alumina.
Protocol 3: Flash Column Chromatography on Deactivated Silica Gel
-
Solvent System Selection: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A common system for amines is a mixture of a non-polar and a polar solvent, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol.[2]
-
Base Deactivation: Add a small amount of a volatile amine, like triethylamine (TEA) or ammonium hydroxide, to the chosen eluent system (typically 0.5-1% v/v). Run the TLC in this modified system to confirm good separation and a well-defined spot (Rf typically between 0.2-0.4).
-
Column Packing:
-
Prepare a slurry of silica gel in the eluent containing the amine additive.[6]
-
Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Equilibrate the column by flushing with at least 2-3 column volumes of the amine-containing eluent.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or DCM.
-
Load the solution onto the top of the column.
-
Elute the column with the amine-containing solvent system, collecting fractions and monitoring by TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TEA.
Table 1: Recommended Starting Conditions for Chromatography
| Stationary Phase | Eluent System Example | Additive | Rationale |
| Silica Gel | 90:9:1 DCM:Methanol:NH₄OH | Ammonium Hydroxide | Neutralizes acidic sites, improves peak shape.[2] |
| Silica Gel | 80:20 Hexanes:Ethyl Acetate | 1% Triethylamine | Volatile base, easy to remove post-purification. |
| Neutral Alumina | 95:5 Ethyl Acetate:Methanol | None required | Less acidic than silica, suitable for basic compounds.[5] |
Problem 3: How can I efficiently remove non-basic organic impurities, such as unreacted starting alcohols or byproducts?
Likely Cause: The crude mixture contains byproducts that do not have the basic pyrrolidine handle.
Recommended Solution: An acid-base extraction is a highly selective and scalable method to isolate your basic product from neutral or acidic impurities.[2]
dot
Caption: Workflow for purification via acid-base extraction.
Protocol 4: Selective Acid-Base Extraction
-
Dissolve the crude product in an organic solvent such as DCM or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic 3-(Iodomethyl)pyrrolidine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Repeat the acid extraction 2-3 times to ensure complete transfer of the product.
-
Combine the acidic aqueous layers. At this stage, you can perform a "back-wash" by washing the combined aqueous layer with a fresh portion of organic solvent to remove any trapped neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is strongly basic (pH > 10).
-
The protonated amine is now neutralized to the free base. Extract the liberated free base back into an organic solvent (e.g., DCM) three times.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Problem 4: I am attempting to purify by distillation, but the product is decomposing at high temperatures.
Likely Cause: 3-(Iodomethyl)pyrrolidine, like many alkyl iodides, is thermally labile. Distillation at atmospheric pressure requires high temperatures that promote decomposition.
Recommended Solution: Vacuum distillation (or distillation under reduced pressure) is mandatory.[7] Lowering the pressure significantly reduces the boiling point of the liquid, allowing it to distill at a much lower, non-destructive temperature.[8]
Protocol 5: Distillation Under Reduced Pressure
-
Setup: Use a clean, dry distillation apparatus. A short-path distillation apparatus is often preferred to minimize product loss on the glass surfaces.
-
Pumping: Connect the apparatus to a vacuum pump protected by a cold trap. Use a manometer to monitor the pressure.
-
Heating: Heat the distillation flask gently using an oil bath. Use a magnetic stirrer for smooth boiling.
-
Collection: Collect the fraction that distills at a constant temperature for the measured pressure. It is advisable to collect a small forerun fraction to discard before collecting the main product fraction.
Table 2: Estimated Boiling Points at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~80 - 90 |
| 5 | ~70 - 80 |
| 1 | ~55 - 65 |
| 0.5 | ~45 - 55 |
| Note: These are estimated values. The actual boiling point should be determined experimentally. |
References
- US6353118B1 - Dewatering and purification of crude pyrrolidine - Google P
- Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chrom
- CH435286A - Process for the preparation of pyrrolidine derivatives - Google P
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH.
- 2,2-dimethylpyrrolidine - Organic Syntheses Procedure.
- CN103172480A - Method for preparing iodo aromatic hydrocarbon - Google P
- Some pyrrolidone deriv
- The Discovery and Isolation of Novel Pyrrolidinone Deriv
- Column chrom
- How to run column chrom
- Technical Support Center: Purification of (S)-3-(Difluoromethyl)pyrrolidine - Benchchem.
- Pyrrolidine - Wikipedia.
- Distillation Under Reduced Pressure – Definition, Principle and Advantage - Chemistry Class 11 - YouTube.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH.
- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH.
- 3-(Iodomethyl)pyrrolidine hydrochloride - Heterocyclic Compounds - Crysdot LLC.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. youtube.com [youtube.com]
- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Reactivity in 3-(Iodomethyl)pyrrolidine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for reactions involving 3-(Iodomethyl)pyrrolidine, a valuable building block in the synthesis of novel therapeutics and chemical probes. Low reactivity or poor yields can be a significant roadblock in multi-step syntheses, and this resource aims to provide logical, evidence-based solutions to overcome these challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues of low reactivity in a question-and-answer format, delving into the root causes and offering practical solutions.
Q1: My nucleophilic substitution reaction with 3-(Iodomethyl)pyrrolidine is sluggish or not proceeding to completion. What are the likely causes?
Low reactivity in nucleophilic substitution reactions with 3-(Iodomethyl)pyrrolidine, a primary alkyl iodide, is often multifactorial. As a primary halide, it is well-suited for S_N2 reactions, which are sensitive to a variety of factors.[1][2] The issue can typically be traced back to one or more of the following: the nucleophile, the reaction conditions (solvent, base, temperature), the quality of the 3-(Iodomethyl)pyrrolidine, or inherent side reactions.
The reactivity of an S_N2 reaction is directly proportional to the strength of the nucleophile.[1][2]
-
Weak Nucleophiles: Neutral nucleophiles such as water, alcohols, or secondary amines can be too weak to efficiently displace the iodide. If your nucleophile is weak, consider converting it to its more reactive conjugate base using a suitable non-nucleophilic base. For example, a phenol can be deprotonated with a base like potassium carbonate to generate the more nucleophilic phenoxide.
-
Steric Hindrance: While 3-(Iodomethyl)pyrrolidine itself is not exceptionally bulky, a sterically hindered nucleophile will struggle to approach the electrophilic carbon. If you suspect steric hindrance is an issue, consider using a less bulky nucleophile or increasing the reaction temperature to overcome the activation energy barrier.
The choice of solvent, base, and temperature is critical for the success of S_N2 reactions.
-
Solvent Selection: For S_N2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile's salt but not the anion, leaving the nucleophile "naked" and more reactive.[1] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage and reducing its nucleophilicity.
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile (ACN) | Promotes S_N2 reactions by not solvating the nucleophile. |
| Polar Protic | Water, Ethanol, Methanol | Can hinder S_N2 reactions by solvating the nucleophile. |
-
Base Selection: When a base is required to deprotonate a nucleophile (e.g., a phenol or a secondary amine), a non-nucleophilic, inorganic base is often the best choice to avoid competition with the desired nucleophile.
| Base | pKa of Conjugate Acid | Common Applications |
| Potassium Carbonate (K₂CO₃) | 10.3 | Deprotonation of phenols and carboxylic acids. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Similar to K₂CO₃ but often provides better results due to higher solubility in organic solvents. |
| Sodium Hydride (NaH) | ~35 | A strong, non-nucleophilic base for deprotonating alcohols and amines. |
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessive heat can lead to side reactions and decomposition. A good starting point for many nucleophilic substitutions is room temperature, with gentle heating (40-60 °C) if the reaction is slow.
The purity and stability of your 3-(Iodomethyl)pyrrolidine are paramount.
-
Decomposition: Alkyl iodides can be sensitive to light and air, leading to the formation of iodine, which can color the reagent and potentially interfere with the reaction. It is recommended to store 3-(Iodomethyl)pyrrolidine in a cool, dark place under an inert atmosphere.
-
Impurities from Synthesis: A common synthesis of 3-(Iodomethyl)pyrrolidine involves the conversion of 3-(Hydroxymethyl)pyrrolidine to a tosylate, followed by displacement with iodide. Incomplete reaction or purification can leave residual tosylate, which is also an electrophile and can compete in the reaction, or unreacted starting alcohol, which can act as a competing nucleophile.
Q2: I am observing the formation of a significant amount of a water-soluble byproduct and my starting material is being consumed faster than the product is forming. What could be happening?
This is a classic sign of an intramolecular side reaction, specifically the formation of a quaternary ammonium salt.
The pyrrolidine nitrogen is a nucleophile and can attack the electrophilic carbon of the iodomethyl group in an intramolecular S_N2 reaction. This forms a strained but stable bicyclic quaternary ammonium salt, an azetidinium ion. This side reaction is particularly prevalent when the pyrrolidine nitrogen is unprotected.
Caption: Intramolecular cyclization of 3-(Iodomethyl)pyrrolidine.
This byproduct is highly polar and will likely partition into the aqueous phase during workup, leading to a deceptively "clean" organic layer but a low yield of the desired product.
-
N-Protection: The most effective way to prevent this side reaction is to protect the pyrrolidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The Boc group temporarily converts the nucleophilic secondary amine into a non-nucleophilic carbamate, preventing it from participating in intramolecular or intermolecular side reactions. The Boc group can be removed later under acidic conditions.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes disfavor the intramolecular cyclization relative to the desired intermolecular reaction, especially if the desired nucleophile is significantly more reactive than the internal pyrrolidine nitrogen.
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common practical questions regarding the use of 3-(Iodomethyl)pyrrolidine.
-
Q: How should I store 3-(Iodomethyl)pyrrolidine?
-
A: It should be stored in a tightly sealed container, protected from light, in a refrigerator under an inert atmosphere (e.g., argon or nitrogen). This minimizes decomposition and reaction with atmospheric moisture.
-
-
Q: My 3-(Iodomethyl)pyrrolidine has a brown tint. Can I still use it?
-
A: A brown color often indicates the presence of elemental iodine due to decomposition. While it may still be usable for some robust reactions, for sensitive applications or to ensure reproducibility, it is best to purify it by washing a solution in a non-polar organic solvent with aqueous sodium thiosulfate solution to remove the iodine, followed by drying and solvent removal.
-
-
Q: Is it necessary to use the N-Boc protected version of 3-(Iodomethyl)pyrrolidine?
-
A: If your reaction conditions are basic or if your nucleophile is weak, using N-Boc-3-(iodomethyl)pyrrolidine is highly recommended to prevent the intramolecular quaternization side reaction. For reactions with strong, soft nucleophiles under neutral or acidic conditions, the unprotected form may be suitable, but a small-scale trial is always advised.
-
-
Q: What is a good control experiment to test the reactivity of my 3-(Iodomethyl)pyrrolidine?
-
A: A simple and effective control experiment is to react it with a known strong nucleophile under optimized S_N2 conditions. For example, reacting it with sodium azide in DMF at room temperature should proceed cleanly and with a high yield to form 3-(azidomethyl)pyrrolidine. If this reaction fails or gives a low yield, it is a strong indication that the quality of your 3-(Iodomethyl)pyrrolidine is compromised.
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Phenol
This protocol provides a starting point for the alkylation of a phenol with N-Boc-3-(iodomethyl)pyrrolidine.
Caption: Workflow for a typical nucleophilic substitution.
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the phenol (1.0 eq), N-Boc-3-(iodomethyl)pyrrolidine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-60 °C.
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Ashworth, I. W., Chan, L. C., Cox, B. G., McFarlane, I. M., & Phillips, A. R. (2018). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. The Journal of Organic Chemistry, 84(8), 4754–4762. [Link]
Sources
Technical Support Center: Managing Steric Hindrance in Reactions with Substituted Pyrrolidines
Welcome to the Technical Support Center for chemists and researchers. This guide is designed to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions regarding the synthetic challenges posed by sterically hindered substituted pyrrolidines. The non-planar, puckered nature of the pyrrolidine ring, combined with bulky substituents, can significantly impede reactivity, leading to low yields and challenging purifications.[1] This resource consolidates field-proven strategies to overcome these steric barriers.
Understanding the Challenge: The "Why" Behind the Problem
Substituted pyrrolidines are a cornerstone of medicinal chemistry and natural product synthesis.[2] However, their three-dimensional structure is far from static. The pyrrolidine ring exists in various "puckered" conformations (envelope and twist forms) that interconvert rapidly.[3][4] Substituents, particularly at the C-2 and C-5 positions, can "lock" the ring into a specific conformation, creating a sterically demanding environment that shields the nitrogen lone pair or adjacent C-H bonds from reactants.[1][3] This guide will address how to modulate reaction conditions and reagents to successfully functionalize these challenging scaffolds.
Section 1: Troubleshooting N-Functionalization Reactions
N-functionalization (alkylation, acylation, arylation) is the most common transformation for pyrrolidines, yet it is highly sensitive to steric crowding around the nitrogen atom.
FAQ 1: My N-alkylation of a 2,5-disubstituted pyrrolidine is failing or giving abysmal yields. What is the primary cause and how do I fix it?
Answer: This is a classic problem of steric hindrance. The substituents at C-2 and C-5 act as "gatekeepers," preventing the electrophile from accessing the nitrogen's lone pair for the SN2 reaction. Furthermore, the strong, often bulky bases used can cause competing elimination reactions with the alkyl halide.[5]
Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for hindered N-alkylation.
Detailed Solutions:
-
Enhance Electrophile Reactivity: Switch from alkyl chlorides or bromides to alkyl iodides, which are better leaving groups.[5] For even greater reactivity, consider using alkyl triflates (R-OTf).
-
Optimize the Base: The choice of base is critical. Standard bases like potassium carbonate are often insufficient. You need a strong, non-nucleophilic base that can deprotonate the secondary amine without competing as a nucleophile.[6][7][8]
-
Why this works: Sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP) are too bulky to attack the alkyl halide themselves, forcing them to act only as a proton shuttle.[7][8] Metal hydrides (NaH, KH) are also excellent choices as they operate via surface reactions and are non-nucleophilic.[7][9]
-
-
Control Temperature: Perform the deprotonation and alkylation at low temperatures (e.g., -78 °C to 0 °C) to favor the desired SN2 pathway over competing elimination (E2) side reactions.[5]
-
Consider an Alternative Strategy: If direct alkylation fails, reductive amination is a powerful alternative.[10] This involves reacting a less hindered primary amine precursor with an appropriate aldehyde or ketone in the presence of a reducing agent. This approach avoids the direct SN2 step on the hindered center.
FAQ 2: My acylation reaction with an acyl chloride is slow and incomplete. How can I drive it to completion?
Answer: The nucleophilicity of the nitrogen in a hindered pyrrolidine is significantly reduced. While acyl chlorides are reactive, the reaction may stall.
Solutions:
-
Use an Acylating Catalyst: Add a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) or a similar nucleophilic catalyst.
-
Mechanism Insight: DMAP is a superior nucleophile compared to the hindered pyrrolidine. It first reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic and is readily attacked by the hindered pyrrolidine, regenerating the DMAP catalyst.
-
-
Switch to a More Reactive Acylating Agent: If acyl chlorides are insufficient, consider using an acyl-1,4-dihydropyridine or other advanced acylating agents that can be activated under mild conditions.[11][12]
-
Employ Coupling Agents: For coupling with a carboxylic acid, use activating agents like propanephosphonic acid anhydride (T3P) to form a highly reactive mixed anhydride in situ.[13]
FAQ 3: I need to perform an N-arylation on a 2,2-disubstituted pyrrolidine, but the reaction is not working. What should I do?
Answer: N-arylation of sterically hindered secondary amines is a significant challenge that typically requires transition-metal catalysis. The Buchwald-Hartwig amination is the premier method for this transformation.[14][15]
Key Optimization Parameters for Buchwald-Hartwig Amination:
| Parameter | Recommendation for Hindered Substrates | Rationale |
| Catalyst | Palladium(0) precatalyst (e.g., Pd₂(dba)₃) | Provides the active Pd(0) species for the catalytic cycle.[16] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos) | These ligands promote the crucial reductive elimination step, which is often rate-limiting for hindered substrates, and stabilize the palladium catalyst.[17] |
| Base | Strong, non-coordinating base (e.g., NaOt-Bu, K₃PO₄) | The base's role is to deprotonate the amine-palladium complex to form the key palladium amide intermediate.[15][16][18] |
| Solvent | Anhydrous, non-polar aprotic (e.g., Toluene, Dioxane) | These solvents are generally effective, but solvent choice can be substrate-dependent.[18] |
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of a Hindered Pyrrolidine
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the substituted pyrrolidine (1.2 equiv), and the strong base (e.g., NaOt-Bu, 1.4 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-5 mol%).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Proceed with standard aqueous workup and purification.
Section 2: Troubleshooting C-H Functionalization
Directing reactions to a specific C-H bond on the pyrrolidine ring is complicated by both electronic and steric factors.
FAQ 4: I am attempting an α-C–H functionalization, but the reaction is unselective or fails completely. Why is this happening?
Answer: The α-C–H bonds (at C2 and C5) are electronically activated by the adjacent nitrogen, but they can be severely sterically shielded. Many methods exist for C-H functionalization, but success with hindered substrates requires specific strategies.[19][20]
Strategic Approaches:
-
Deprotonation/Cross-Coupling: This involves deprotonation at the α-position using a very strong base (like an organolithium reagent) to form an α-amino anion, which is then trapped with an electrophile. This is often difficult to control.
-
Directed Metalation: If the pyrrolidine has a directing group, this can be used to guide a metal catalyst to a specific C-H bond.
-
Hydride Transfer Catalysis: A powerful modern method involves using a catalyst to generate an iminium ion intermediate from the pyrrolidine via intermolecular hydride transfer. This planar intermediate is then attacked by a nucleophile. This method can bypass the steric issues of directly accessing the C-H bond.[2]
Caption: Mechanism of α-C–H functionalization via hydride transfer.
References
- Overcoming steric hindrance in 3-alkyl-pyrrolidine-2,5-dione synthesis. (2025). Benchchem.
- Non-nucleophilic base. (n.d.). Grokipedia.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI.
- Non-nucleophilic base. (n.d.). Wikipedia.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry.
- Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2023).
- Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. (1992). Journal of Molecular Biology.
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- Buchwald-Hartwig Coupling. (n.d.). Alfa Chemistry.
- Non-nucleophilic base. (n.d.). chemeurope.com.
- Methods for amine α-C–H bond functionalization and the new concept for secondary amines. (2020).
- Site-selective α-C–H Functionalization of Trialkylamines via Reversible HAT-Catalysis. (2020).
- What strong bases that can be used to deproton
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Pyrrolidine ring puckering. (n.d.).
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2016). Molecules.
- Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. (2022). Molecules.
- Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. (2021). Chemistry – An Asian Journal.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). Accounts of Chemical Research.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. Non-nucleophilic_base [chemeurope.com]
- 9. quora.com [quora.com]
- 10. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. research.rug.nl [research.rug.nl]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Site-selective α-C–H Functionalization of Trialkylamines via Reversible HAT-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Substituted Pyrrolidines
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone of modern medicinal chemistry. Its non-planar, three-dimensional structure provides an excellent scaffold to explore chemical space, a significant advantage over flat, aromatic systems.[1] This "pseudorotation" allows for precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets.[1] The pyrrolidine motif is prevalent in over 20 FDA-approved drugs and numerous natural alkaloids, underscoring its privileged status in drug discovery.[2][3]
While substitutions at any position can modulate activity, the 3-position often serves as a primary vector for derivatization. Altering the substituent at this position can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of the SAR of 3-substituted pyrrolidines across several key biological target classes, supported by experimental data and detailed protocols.
General Workflow for SAR Exploration
The process of elucidating the SAR for a new series of compounds follows a validated, iterative cycle. The goal is to systematically modify a lead compound to build a comprehensive understanding of how specific structural changes correlate with changes in biological activity.
Caption: Figure 1: A generalized workflow for Structure-Activity Relationship (SAR) exploration, from analog design to biological testing and data-driven hypothesis generation.
Target Class: Dipeptidyl Peptidase IV (DPP-4) Inhibitors
DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are responsible for regulating insulin secretion.[4] Inhibiting DPP-4 is a validated therapeutic strategy for managing Type 2 Diabetes.[5][6] Several approved drugs, known as "gliptins," feature a cyanopyrrolidine core that mimics the natural proline-containing substrate of DPP-4.[4][7]
Comparative SAR of 3-Substituted Pyrrolidines as DPP-4 Inhibitors
The 3-position of the pyrrolidine ring in DPP-4 inhibitors often interacts with a hydrophobic pocket in the enzyme's active site. However, introducing specific polar features can also be beneficial. A 3-amino-4-substituted pyrrolidine series demonstrated that replacing a lipophilic trifluorophenyl group with a more polar valerolactam, and further adding gem-difluoro substituents to the lactam, significantly improved DPP-4 inhibition.[8]
In another series of 1,2,4-oxadiazole pyrrolidine derivatives, substitution on a pendant phenyl ring (attached to the oxadiazole, which is in turn linked to the pyrrolidine) showed clear trends. A 4-trifluorophenyl substitution resulted in the most potent inhibition against the DPP-IV enzyme in the series.[9] This highlights that even distal modifications, influenced by the core 3-substituted scaffold, are critical.
Table 1: Impact of 3-Position Substitution on DPP-4 Inhibition
| Compound ID | 3-Position Feature | Core Scaffold | DPP-4 Inhibition (IC50) | Reference |
| 23d | 4-Trifluorophenyl (on oxadiazole) | Pyrrolidine-Oxadiazole | 11.32 ± 1.59 μM | [9] |
| 5o | (5,5-difluoropiperidin-2-one-1-yl) | 4-amino-1-(triazin-2-yl)pyrrolidine | Potent (Projected Human Dose Suitable) | [8] |
| PF-734200 | (Structure proprietary) | Pyrrolidine | Potent Inhibitor | [2] |
Note: Direct IC50 comparison across different core scaffolds can be misleading due to other structural variations. The data illustrates the importance of the 3-position as a key modification point.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol provides a reliable method for determining the in vitro potency of test compounds against human DPP-4. Its self-validating nature comes from the inclusion of positive and negative controls and the calculation of Z' factor to ensure assay quality.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl (pH 7.5) with BSA and NaCl
-
Test compounds dissolved in DMSO
-
Reference Inhibitor (e.g., Sitagliptin)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and the reference inhibitor in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. For control wells, dispense 1 µL of DMSO (0% inhibition) or a saturating concentration of the reference inhibitor (100% inhibition).
-
Enzyme Addition: Dilute the human DPP-4 enzyme in cold assay buffer to the desired concentration. Add 20 µL of the diluted enzyme solution to all wells except for the "no enzyme" blanks. Add 20 µL of assay buffer to the blank wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Substrate Addition & Reaction: Prepare the Gly-Pro-AMC substrate solution in assay buffer. Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Kinetic Reading: Immediately transfer the plate to a fluorescence plate reader pre-set to 30°C. Monitor the increase in fluorescence every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z' factor for the assay plate to validate its robustness (a value > 0.5 is considered excellent).
-
Target Class: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels involved in a wide range of CNS functions.[10][11] Modulating these receptors is a key strategy for developing treatments for cognitive disorders, Parkinson's disease, and nicotine addiction.[10][12] The 3-position of the pyrrolidine ring, particularly when attached to a pyridine ring (as in nicotine), is a critical determinant of affinity and selectivity for different nAChR subtypes.
Comparative SAR of 3-Substituted Pyrrolidines at nAChRs
A pharmacophore model for nAChR agonists typically includes an ammonium head (the protonated pyrrolidine nitrogen), a hydrogen bond acceptor (like a pyridine nitrogen), and a hydrophobic region.[10] The substituent at the 3-position of the pyrrolidine can significantly influence these interactions.
For cathinone derivatives, which include a pyrrolidine moiety, the structure-activity relationship at monoamine transporters (which share some pharmacophoric features with nAChRs) is well-defined. Increasing the length of an alkyl chain on the alpha-carbon (adjacent to the 3-position of the pyrrolidine ring in some analogs) generally increases affinity for the dopamine transporter (DAT).[13] For example, affinity increases in the order: methyl < ethyl < propyl < butyl.[13]
In the context of androgen receptor antagonists, another target class, introducing a methyl group at the 2-position of the pyrrolidine ring was found to increase binding affinity, while the specific (2S,3R) configuration of the 3-aryl-3-hydroxy substituent was favorable for antagonistic activity.[14] This demonstrates the profound impact of stereochemistry at the 3-position.
Caption: Figure 2: Key SAR principles for the 3-position of the pyrrolidine ring, illustrating how different substituent classes can modulate biological outcomes.
Experimental Protocol: nAChR Radioligand Binding Assay
This protocol measures the affinity (Ki) of a test compound for a specific nAChR subtype by assessing its ability to compete with a known high-affinity radioligand.
Materials:
-
Cell membranes prepared from HEK cells stably expressing the desired nAChR subtype (e.g., α4β2).
-
Radioligand: [³H]-Epibatidine or [³H]-Cytisine.
-
Binding Buffer: Phosphate-buffered saline (PBS) or Tris-HCl with BSA.
-
Non-specific binding control: A high concentration of a non-radioactive ligand (e.g., Nicotine or Carbamylcholine).
-
Test compounds dissolved in DMSO.
-
96-well filter plates (GF/C or GF/B).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine in order:
-
Binding buffer.
-
Test compound at various concentrations (or DMSO for total binding, or non-specific control).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membranes (protein concentration optimized beforehand). The final assay volume is typically 200-250 µL.
-
-
Incubation: Incubate the plate at room temperature or 4°C for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Punch the filters from the plate into scintillation vials. Add scintillation fluid to each vial, allow to equilibrate, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert the CPM of test compound wells into percent inhibition relative to the specific binding.
-
Plot percent inhibition against the logarithm of the test compound concentration to determine the IC50.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synthetic Strategy: Palladium-Catalyzed Hydroarylation
Access to a diverse library of 3-substituted pyrrolidines is essential for robust SAR studies. Modern catalytic methods provide efficient and direct access to these scaffolds. The palladium-catalyzed hydroarylation of N-alkyl pyrrolines is a powerful method for synthesizing 3-aryl pyrrolidines, which are potent ligands for various biological targets.[15][16][17][18][19] This process avoids the need for pre-functionalized starting materials and has a broad substrate scope.[16][19]
Experimental Protocol: Synthesis of 3-Aryl Pyrrolidines
This protocol is adapted from Sweeney et al. and describes a general procedure for the palladium-catalyzed hydroarylation of N-propylpyrroline with an aryl bromide.[15][17]
Materials:
-
Aryl bromide (1.0 eq)
-
N-propyl-2,3-dihydro-1H-pyrrole (pyrroline) (3.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (4 mol%)
-
Tri(o-tolyl)phosphine [P(o-Tol)₃] (6 mol%)
-
Copper(I) trifluoromethanesulfonate toluene complex [Cu(OTf)₂·PhMe] (15 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add Pd(OAc)₂, P(o-Tol)₃, and Cu(OTf)₂·PhMe.
-
Reagent Addition: Add the aryl bromide, followed by the anhydrous solvent. Stir the mixture for 5 minutes.
-
Substrate Addition: Add the N-propylpyrroline substrate to the reaction mixture.
-
Heating: Seal the vessel and heat the reaction mixture to 100-120°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-aryl pyrrolidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
The 3-position of the pyrrolidine scaffold is a critical handle for modulating pharmacological activity. As demonstrated across diverse target classes like DPP-4 and nAChRs, systematic modification of the 3-substituent allows for the fine-tuning of potency, selectivity, and metabolic stability. Aryl groups can engage in π-stacking and hydrophobic interactions, hydrogen bond donors/acceptors can form specific contacts with polar residues, and strategic placement of groups like fluorine can enhance binding and block metabolic hotspots.[1][9][14] The continued development of efficient synthetic methodologies, such as palladium-catalyzed C-H functionalization, ensures that novel and diverse 3-substituted pyrrolidines can be readily accessed, paving the way for the discovery of next-generation therapeutics.[15][19]
References
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. [Link]
-
Iovine, V., Bissyèdé, X., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6653. [Link]
-
Kowalchick, J. E., et al. (2011). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 21(6), 1810-4. [Link]
-
Yilmaz, I., & Sirin, Y. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774. [Link]
-
Wang, Y., et al. (2018). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
-
Kumar, R., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. International Journal of Molecular Sciences, 23(19), 11113. [Link]
-
Kinoyama, I., et al. (2013). Design, Synthesis, and Biological Evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine Derivatives as Novel Androgen Receptor Antagonists. Bioorganic & Medicinal Chemistry, 21(1), 214-227. [Link]
-
Paillet-Loilier, M., et al. (2021). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacology & Translational Science. [Link]
-
Tedesco, R., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-8. [Link]
-
Alam, M. S., et al. (2016). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Medicinal Chemistry, 12(5), 484-495. [Link]
-
Kolanos, R., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 355(1), 100-112. [Link]
-
Hristov, H., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(13), 5122. [Link]
-
Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7549. [Link]
-
Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]
-
Liu, H., et al. (2009). Three-dimensional QSAR analyses of 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors. European Journal of Medicinal Chemistry, 44(5), 2249-56. [Link]
-
Moro, S., et al. (2001). Neuronal nicotinic acetylcholine receptor agonists: pharmacophores, evolutionary QSAR and 3D-QSAR models. Current Medicinal Chemistry, 8(8), 967-82. [Link]
-
Villhauer, E. B. (2006). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry, 6(15), 1645-56. [Link]
-
Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]
-
Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169-4194. [Link]
-
Marks, M. J., et al. (2021). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 12(15), 2846-2857. [Link]
-
Scheen, A. J. (2021). DPP4 Inhibitors on COVID19 Outcomes. Encyclopedia. [Link]
-
Liu, A. L., et al. (2012). Docking and 3D-QSAR Investigations of Pyrrolidine Derivatives as Potent Neuraminidase Inhibitors. Chemical Biology & Drug Design, 80(5), 785-95. [Link]
-
Wikipedia contributors. (n.d.). Nicotinic agonist. Wikipedia. [Link]
-
Gmiat, A., et al. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 22(16), 8788. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal nicotinic acetylcholine receptor agonists: pharmacophores, evolutionary QSAR and 3D-QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Metabolic Stability of 3-(Iodomethyl)pyrrolidine Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a pivotal determinant of success.[1][2] This property, which describes the susceptibility of a compound to biotransformation by the body's enzymatic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][3][4] A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect, necessitating frequent and inconvenient dosing.[2][4] Conversely, a compound that is excessively stable may accumulate to toxic levels. Therefore, a central goal of modern drug design is to optimize metabolic stability to achieve a desired therapeutic window and safety profile.[2][5]
The 3-(Iodomethyl)pyrrolidine scaffold is a valuable building block in medicinal chemistry, appearing in a variety of compounds targeting different biological pathways. However, like many nitrogen-containing heterocycles and halogenated compounds, this scaffold presents specific metabolic liabilities that require careful assessment.[6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and comparing the metabolic stability of 3-(Iodomethyl)pyrrolidine derivatives. We will delve into the underlying enzymatic processes, present detailed, field-proven experimental protocols, and offer insights into data interpretation to guide rational drug design.
Understanding the Metabolic Landscape: Key Enzymes and Pathways
The liver is the primary site of drug metabolism, where a host of enzymes work to detoxify and eliminate foreign compounds (xenobiotics).[2][8] This process is broadly divided into two phases.
Phase I Metabolism: These reactions introduce or expose functional groups (e.g., hydroxyl, amine) on the parent drug, typically through oxidation, reduction, or hydrolysis. The most important family of Phase I enzymes is the Cytochrome P450 (CYP) superfamily .[1][9] These heme-containing enzymes are responsible for metabolizing an estimated 90% of drugs on the market.[9]
Phase II Metabolism: In these reactions, an endogenous molecule (e.g., glucuronic acid, sulfate) is conjugated to the functional group introduced in Phase I. This conjugation makes the metabolite more water-soluble, facilitating its excretion from the body.[10] A key family of Phase II enzymes is the UDP-glucuronosyltransferases (UGTs) , which catalyze the addition of glucuronic acid in a process called glucuronidation.[11][12][13]
For 3-(Iodomethyl)pyrrolidine derivatives, several metabolic pathways are plausible:
-
Pyrrolidine Ring Oxidation: The pyrrolidine ring is susceptible to CYP-mediated oxidation, which can lead to the formation of reactive iminium ion intermediates. These electrophilic species can covalently bind to macromolecules like proteins and DNA, a potential source of toxicity.[6]
-
Dehalogenation: The iodomethyl group may be a site for metabolic attack. CYP enzymes can catalyze the metabolism of halogenated compounds through both oxidative and reductive pathways, potentially leading to de-iodination.[7][14][15]
-
Hydroxylation: CYPs can introduce hydroxyl groups at various positions on the molecule, particularly on the pyrrolidine ring or any associated alkyl or aryl substituents.
-
Glucuronidation: If hydroxylation occurs, the newly formed hydroxyl group can serve as a handle for UGT-catalyzed glucuronidation, leading to a highly polar metabolite that is readily excreted.[11][16]
Experimental Design: Choosing the Right In Vitro System
To assess metabolic stability, in vitro assays are indispensable tools in early drug discovery.[17][18] They provide a cost-effective and high-throughput means to rank compounds and predict their in vivo clearance.[8] The two most widely used systems are liver microsomes and hepatocytes.
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) that are rich in Phase I enzymes, particularly CYPs.[8][19] It is an excellent first-pass screen due to its simplicity and high throughput.[20] However, its primary limitation is the absence of most Phase II enzymes and the lack of a cellular context, meaning it cannot account for factors like cell permeability.[21]
-
Hepatocyte Stability Assay: Often considered the "gold standard," this assay uses intact, cryopreserved liver cells.[8] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes in their natural cellular environment.[21][22] This system provides a more comprehensive and physiologically relevant assessment of metabolic clearance, accounting for both metabolism and cellular uptake.[22]
Experimental Strategy: A common and effective strategy is to use the microsomal stability assay as a primary, high-throughput screen to quickly identify metabolically labile compounds. Promising candidates with acceptable microsomal stability can then be advanced to the more resource-intensive hepatocyte assay for a more definitive and comprehensive evaluation.
Detailed Experimental Protocols
The trustworthiness of any comparative guide rests on the robustness of its experimental protocols. The following methods are designed to be self-validating, including controls to ensure the enzymatic systems are active and the analytical method is sound.
Protocol 1: Liver Microsomal Stability Assay
This protocol assesses Phase I metabolic stability by incubating a test compound with liver microsomes and an NADPH regenerating system.
1. Materials and Reagents:
-
Pooled liver microsomes (human, rat, etc.)
-
Test compounds and positive control (e.g., a rapidly metabolized compound like Verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[23][24]
-
Ice-cold acetonitrile with an internal standard (IS) for reaction termination and protein precipitation.
-
96-well incubation and collection plates.
2. Experimental Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of test compounds and controls in a buffer at 2x the final concentration.
-
Reaction Setup: In an incubation plate, combine the microsomal solution with the phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: To initiate the metabolic reaction, add the NADPH regenerating system. To a separate set of wells for the T=0 time point, add ice-cold acetonitrile (termination solution) before adding the NADPH system.[23]
-
Incubation: Immediately after adding the NADPH system, add the 2x test compound solutions to the appropriate wells to achieve the final desired concentration (e.g., 1 µM). Incubate the plate at 37°C with gentle shaking.[24]
-
Sampling and Termination: At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing the ice-cold acetonitrile with IS to terminate the reaction.[19][25]
-
Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 rpm) to pellet the precipitated proteins.[23]
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more holistic view of metabolic stability using intact liver cells.
1. Materials and Reagents:
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive controls (e.g., a Phase I substrate like 7-ethoxycoumarin and a Phase II substrate like 7-hydroxycoumarin)[22]
-
Ice-cold acetonitrile with an internal standard (IS).
-
Suspension culture plates.
2. Experimental Procedure:
-
Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Determine cell viability and density. Dilute the cell suspension to the desired final concentration (e.g., 0.5-1.0 million viable cells/mL).[26]
-
Reaction Setup: Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator for 15-20 minutes.
-
Initiation: Add the test compounds and controls to the cell suspension to achieve the final desired concentration (e.g., 1 µM).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator with gentle shaking to keep the cells in suspension.
-
Sampling and Termination: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and add it to a collection plate containing ice-cold acetonitrile with IS.[22][26]
-
Sample Processing: Vigorously mix the collection plate, then centrifuge at high speed to pellet cell debris and precipitated proteins.
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS.
Data Analysis and Interpretation
The goal of the analysis is to determine the rate at which the parent compound disappears over time.
-
Quantification: Using LC-MS/MS, determine the peak area ratio of the test compound to the internal standard at each time point.[22]
-
Calculate Percent Remaining: Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.
-
Determine Rate of Elimination: Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate Half-Life (t½): The half-life, or the time it takes for 50% of the compound to be metabolized, is calculated from the rate constant:
-
t½ = 0.693 / k [18]
-
-
Calculate Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug.[8][17] It is calculated as:
-
For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)
-
For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (mL incubation / million cells)[27]
-
A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability.[25]
Comparative Analysis: A Case Study with 3-(Iodomethyl)pyrrolidine Derivatives
To illustrate how to apply this framework, let's consider a hypothetical comparison of three derivatives designed to probe structure-metabolism relationships (SMR).
-
Derivative A: The parent 3-(Iodomethyl)pyrrolidine compound.
-
Derivative B: A dimethyl-substituted analog at the 2-position of the pyrrolidine ring, designed to sterically hinder CYP-mediated oxidation at that site.
-
Derivative C: An analog where the iodomethyl group is replaced with a more metabolically stable trifluoromethyl group.
Table 1: Comparative Metabolic Stability Data (Hypothetical)
| Derivative | Structural Modification | Microsomal Assay t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte Assay t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| A | Parent Compound | 25 | 55.4 | 45 | 30.8 |
| B | 2,2-dimethyl substitution | > 60 | < 11.6 (Low) | > 120 | < 5.8 (Low) |
| C | CF₃ replaces CH₂I | 28 | 49.5 | 50 | 27.7 |
Analysis of Results:
-
Derivative A (Parent): Shows moderate metabolic instability in both systems. The shorter half-life in microsomes compared to hepatocytes suggests that Phase I metabolism is a significant clearance pathway.
-
Derivative B (Steric Hindrance): This derivative is significantly more stable in both assays. The dramatic increase in half-life strongly suggests that the primary metabolic "soft spot" on the parent compound is oxidation of the pyrrolidine ring, likely at or near the 2-position. Blocking this site effectively shuts down the major clearance pathway.
-
Derivative C (Halogen Swap): Replacing the iodomethyl group with a trifluoromethyl group resulted in only a marginal improvement in stability. This indicates that the iodomethyl group is not the primary site of metabolic liability for this scaffold.
This comparative analysis provides clear, actionable insights for the medicinal chemistry team. The results from Derivative B validate that pyrrolidine ring oxidation is the key pathway to address. Future design efforts can focus on modifications that protect this position while maintaining pharmacological activity.
Conclusion
A systematic and comparative assessment of metabolic stability is not merely a box-ticking exercise in preclinical development; it is a cornerstone of rational drug design.[5] By understanding the interplay between chemical structure and metabolic fate, researchers can proactively address potential pharmacokinetic liabilities. For scientists working with 3-(Iodomethyl)pyrrolidine derivatives, this guide provides a robust framework for generating reliable and comparable data. Employing high-throughput microsomal assays for initial screening, followed by more comprehensive hepatocyte assays for promising leads, allows for the efficient identification of compounds with an optimized balance of potency and metabolic stability, ultimately increasing the probability of advancing successful drug candidates.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- PubMed. (n.d.). Metabolic stability screen for drug discovery using cassette analysis and column switching.
- Al-Sabbagh, Y. Z., & Tyndale, R. F. (2020). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 13(11), 389.
- Baillie, T. A. (2008). Optimization of metabolic stability as a goal of modern drug design. Current Opinion in Drug Discovery & Development, 11(1), 43-50.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Teixeira, J., et al. (2020). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Current Drug Metabolism, 21(10), 775-794.
- Patel Singh. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Biopharmaceutics, 4(1), 1-3.
- ResearchGate. (n.d.). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?.
- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
- Pelkonen, O., & Turpeinen, M. (2007). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism, 8(7), 747-757.
- Evotec (Cyprotex). (n.d.). Hepatocyte Stability.
- Evotec (Cyprotex). (n.d.). Microsomal Stability.
- Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- ResearchGate. (n.d.). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
- Wikipedia. (n.d.). Glucuronosyltransferase.
- Kumar, V., et al. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Chembiochem, 15(6), 839-847.
- Doty, S. L., et al. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. Proceedings of the National Academy of Sciences, 97(12), 6287-6291.
- Bell, S. G., et al. (2023). Cytochrome P450-catalyzed oxidation of halogen-containing substrates. Journal of Inorganic Biochemistry, 245, 112247.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- ResearchGate. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- CoLab. (2014). Metabolism of Halogenated Alkanes by Cytochrome P450 enzymes. Aerobic Oxidation versus Anaerobic Reduction.
- ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
- ResearchGate. (n.d.). A plausible biosynthesis pathway of pyrrolidine alkaloids.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7311.
- ResearchGate. (2016). Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism.
- Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism.
- He, Y. Q., et al. (2010). Glucuronidation, a new metabolic pathway for pyrrolizidine alkaloids. Chemical Research in Toxicology, 23(3), 517-527.
- ResearchGate. (n.d.). Metabolic stability of selected derivatives expressed as metabolic half-life in an in vitro test.
- Lin, G., et al. (2017). Pyrrolizidine alkaloids: An update on their metabolism and hepatotoxicity mechanism. Food and Chemical Toxicology, 109(Pt 1), 935-947.
- NIH. (n.d.). THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6542.
- PubMed. (2024). Cytochrome P450 Mining for Bufadienolide Diversification.
- Lopes, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1145140.
- PubMed. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones.
- NIH. (n.d.). Metabolic instability of cyanothiazolidine-based prolyl oligopeptidase inhibitors: a structural assignment challenge and potential medicinal chemistry implications.
Sources
- 1. longdom.org [longdom.org]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 11. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Metabolism of Halogenated Alkanes by Cytochrome P450 enzymes. Aerobic Oxidation versus Anaerobic Reduction | CoLab [colab.ws]
- 16. Glucuronidation, a new metabolic pathway for pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nuvisan.com [nuvisan.com]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
The Pivotal Role of Conformational Control in the Biological Activity of Pyrrolidine Derivatives: A Comparative Guide
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs.[1][2] Its prevalence in drug discovery is not merely due to its synthetic accessibility but stems from its unique stereochemical and conformational properties. The non-planar nature of the pyrrolidine ring allows it to adopt various three-dimensional arrangements, a phenomenon known as "pseudorotation," which significantly influences its interaction with biological targets.[1][3] This guide provides a comprehensive analysis of pyrrolidine conformation, the experimental and computational methods to elucidate it, and a comparative look at how controlling this conformation is a key strategy in the design of potent and selective bioactive molecules.
The Conformational Landscape of the Pyrrolidine Ring: A Tale of Two Puckers
Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring afford it significant conformational flexibility.[1][3] The five-membered ring is not flat; instead, it adopts puckered conformations to relieve torsional strain. The two most predominant and energetically favorable conformations are the envelope (or Cγ-exo/endo) and the twist forms.[3][4]
-
Envelope Conformation: In this arrangement, four of the ring atoms are coplanar, while the fifth atom is out of the plane. The out-of-plane atom is typically one of the carbons, most commonly the Cγ (C4) or Cβ (C3) carbon.
-
Twist Conformation: In the twist (or half-chair) conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.
The energy barrier between these conformations is low, allowing for rapid interconversion. However, the introduction of substituents on the pyrrolidine ring can significantly influence and even lock the ring in a specific pucker.[3][5] This conformational restriction is a powerful tool in drug design, as it allows for the optimization of the molecule's shape to fit a specific binding pocket.
Caption: Predominant conformations of the pyrrolidine ring.
The Decisive Influence of Substituents on Ring Pucker
The conformational preference of the pyrrolidine ring is highly sensitive to the nature and stereochemistry of its substituents. This provides a strategic avenue for medicinal chemists to fine-tune the three-dimensional structure of a molecule to enhance its biological activity.
Inductive and stereoelectronic factors play a crucial role in determining the ring pucker.[3] For instance, the electronegativity of a substituent at the C4 position significantly impacts the conformational equilibrium.
-
An electron-withdrawing substituent in the trans position (e.g., fluorine) tends to favor the Cγ-exo pucker.[5]
-
Conversely, an electron-withdrawing substituent in the cis position favors the Cγ-endo pucker.[5]
Steric hindrance is another critical factor. A bulky substituent will preferentially occupy a pseudo-equatorial position to minimize steric strain, thereby dictating the ring's pucker. For example, a trans-4-tert-butyl group on a proline ring forces it into a Cγ-endo conformation, while a cis-4-tert-butyl group favors a Cγ-exo pucker, a trend opposite to that observed with electronegative substituents.[5][6]
| Substituent at C4 | Stereochemistry | Preferred Pucker | Driving Force | Reference |
| Fluorine | trans | Cγ-exo | Stereoelectronic | [5] |
| Fluorine | cis | Cγ-endo | Stereoelectronic | [3] |
| Hydroxyl | trans (4R-Hyp) | Cγ-exo | Stereoelectronic | [5] |
| tert-Butyl | trans | Cγ-endo | Steric Hindrance | [5] |
| tert-Butyl | cis | Cγ-exo | Steric Hindrance | [5] |
| Table 1: Influence of C4-substituents on the conformational preference of the proline ring. |
A Comparative Guide to Conformational Analysis Techniques
The precise determination of the pyrrolidine ring conformation is crucial for understanding its structure-activity relationship (SAR). A combination of experimental and computational techniques is often employed for a comprehensive analysis.
Experimental Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the conformation of molecules in solution.[7][8]
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on the pyrrolidine ring is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these couplings, the ring pucker can be inferred.[9]
-
Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between protons. The presence or absence of specific NOE cross-peaks can help to distinguish between different conformations.[7] For instance, 1D ¹⁹F-¹H heteronuclear NOE (HOESY) experiments can be used to estimate ¹⁹F-¹H internuclear distances in fluorinated pyrrolidines.[7]
2. X-ray Crystallography: This technique provides an unambiguous determination of the molecular conformation in the solid state.[5] It offers a static picture of the preferred conformation and is invaluable for validating computational models. However, it is important to note that the conformation in the crystal lattice may not always be the same as the biologically active conformation in solution.
Computational Methods
Computational chemistry provides valuable insights into the conformational preferences and energetics of pyrrolidine derivatives.[10][11]
-
Ab initio and Density Functional Theory (DFT) Methods: These quantum mechanical methods can be used to calculate the relative energies of different conformers and to predict the most stable conformations.[10][12] High-level calculations can provide very accurate energetic and geometric information.[10]
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of a molecule over time, providing a dynamic view of its flexibility and the transitions between different puckered states.
Caption: Workflow for the conformational analysis of pyrrolidine derivatives.
The Conformation-Activity Relationship: Locking in Potency
The biological activity of pyrrolidine derivatives is intimately linked to their three-dimensional shape. By controlling the ring pucker, it is possible to orient the substituents in a precise manner to optimize interactions with the target protein or enzyme.
Case Study 1: Enzyme Inhibition
The structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) highlights the importance of substituent positioning.[13] Modifications to the functionalities and stereochemistry at different positions on the pyrrolidine scaffold have varied effects on the inhibitory properties.[13] Molecular docking studies have shown a significant correlation between the calculated binding energy (ΔG) and the inhibitory activity, underscoring the importance of a well-defined conformation for effective binding.[13]
Case Study 2: Anticancer Activity
Numerous pyrrolidine derivatives have demonstrated potent anticancer activity.[14][15] The substitution pattern on the pyrrolidine ring directly affects the cytotoxicity and selectivity against various cancer cell lines.[14] For example, spirooxindole-pyrrolidine derivatives have shown promising anticancer activity, where the rigid spirocyclic system locks the pyrrolidine ring in a specific conformation, likely responsible for its potent effects.[14]
Case Study 3: Proline Residues in Peptides and Proteins
In peptides and proteins, the pucker of the proline ring plays a crucial role in determining the local secondary structure.[16][17] For instance, trans-proline residues in α-helices predominantly adopt an UP pucker, while cis-proline residues favor a DOWN pucker.[16][17] This conformational preference is critical for protein folding and stability.
Experimental Protocols
Protocol 1: General Procedure for Conformational Analysis using NMR Spectroscopy
-
Sample Preparation: Dissolve the pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.
-
COSY Acquisition: Perform a 2D COSY experiment to establish proton-proton spin-spin coupling networks and confirm assignments.
-
¹H-¹H Coupling Constant Measurement: Extract the values of vicinal coupling constants (³JHH) from the high-resolution 1D ¹H spectrum.
-
NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. The mixing time should be optimized to observe key NOEs.
-
Data Analysis:
-
Use the measured ³JHH values in the Karplus equation to estimate the dihedral angles.
-
Analyze the NOE cross-peaks to determine the relative spatial arrangement of substituents.
-
Combine the coupling constant and NOE data to build a model of the predominant solution-phase conformation.
-
Protocol 2: Computational Workflow for Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of the pyrrolidine derivative using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a basis set like 6-31G* or higher). Calculate the single-point energy of each optimized conformer at a higher level of theory if necessary.[12]
-
Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature to determine the relative abundance of each pucker.
-
Comparison with Experimental Data: Compare the calculated parameters (e.g., coupling constants, NOE distances) with the experimental NMR data to validate the computational model.
Conclusion
The conformational analysis of pyrrolidine derivatives is a critical aspect of modern drug discovery. The ability to control the ring pucker through strategic substitution allows for the fine-tuning of a molecule's three-dimensional structure, leading to enhanced biological activity and selectivity. A synergistic approach, combining high-resolution experimental techniques like NMR and X-ray crystallography with sophisticated computational methods, provides a comprehensive understanding of the conformational landscape of these versatile scaffolds. This knowledge is paramount for the rational design of the next generation of pyrrolidine-based therapeutics.
References
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(6), 46. [Link]
-
Shaikh, F., Kadam, A., Shinde, D. B., & Sangshetti, J. N. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 27(19), 6591. [Link]
-
Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954. [Link]
-
Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247479. [Link]
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Helaja, J., Rissanen, K., & Koskinen, A. M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 70(15), 5849–5856. [Link]
-
Koskinen, A., Helaja, J., & Rissanen, K. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. ResearchGate. [Link]
-
Ocaña, P. L., & Mosquera, R. A. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 106(47), 11646–11654. [Link]
-
Koskinen, A., Helaja, J., & Rissanen, K. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Semantic Scholar. [Link]
-
Wang, C., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 191, 112154. [Link]
-
Brezgin, S., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate. [Link]
-
Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of molecular biology, 228(3), 725–734. [Link]
-
Cobb, S. L., & Murphy, C. D. (2011). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & biomolecular chemistry, 9(5), 1573–1583. [Link]
-
Various Authors. (n.d.). Ring puckers of cis and transyroline residues grouped according to... ResearchGate. [Link]
-
Various Authors. (n.d.). The results of the conformational analysis. ResearchGate. [Link]
-
Milner-White, E. J. (1992). (PDF) Pyrrolidine ring puckering. ResearchGate. [Link]
-
Stafford, J. A., et al. (1995). Introduction of a conformational switching element on a pyrrolidine ring. Synthesis and evaluation of (R,R)-(+/-)-methyl 3-acetyl-4-[3- (cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-pyrrolidinecarboxylate, a potent and selective inhibitor of cAMP-specific phosphodiesterase. Journal of medicinal chemistry, 38(26), 4972–4975. [Link]
-
Various Authors. (n.d.). Conformational analysis of substituted pyrrolidones. Weizmann Institute of Science. [Link]
-
Various Authors. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
-
Various Authors. (n.d.). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]
-
Various Authors. (n.d.). Set of the 22 compounds studied. ResearchGate. [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 3-(Iodomethyl)pyrrolidine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 3-(Iodomethyl)pyrrolidine must adhere to stringent safety protocols due to its potential health hazards. This guide provides essential, actionable information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Core Safety Directives: A Multi-layered Approach
The safe handling of 3-(Iodomethyl)pyrrolidine is predicated on a hierarchy of controls, with personal protective equipment serving as the final and critical barrier between the researcher and the chemical. This guide outlines the essential PPE, handling procedures, and emergency responses.
Personal Protective Equipment (PPE): Your Essential Armor
Given the hazardous nature of related compounds, a comprehensive PPE ensemble is mandatory. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber). Double gloving is recommended. | Prevents skin contact, which can cause irritation and burns.[1][4] Thicker gloves offer better protection, and regular changes (e.g., every 30-60 minutes) are advised to prevent permeation.[5] |
| Eye and Face Protection | Safety goggles with side-shields and a face shield. | Protects against splashes and aerosols that can cause severe eye damage.[5][6] |
| Body Protection | Flame-retardant and chemical-resistant lab coat or coveralls. | Provides a barrier against spills and splashes, minimizing skin contact.[3][7] |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. If there is a risk of inhalation exposure despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Prevents inhalation of harmful vapors or aerosols, which can cause respiratory irritation.[1][7] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
It is imperative to inspect all PPE for integrity before each use and to properly remove and dispose of contaminated items to prevent cross-contamination. [5]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring safety at every stage of handling 3-(Iodomethyl)pyrrolidine.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Segregate: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Secure: Keep the container tightly closed when not in use.[1][9]
Handling and Use
All operations involving 3-(Iodomethyl)pyrrolidine must be conducted within a certified chemical fume hood.
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are readily accessible.[10]
-
Aliquoting and Transferring: Use appropriate tools (e.g., pipettes with disposable tips) to handle the chemical. Avoid generating aerosols.
-
Reaction Setup: When setting up reactions, ensure all glassware is properly secured and that the apparatus is designed to contain any potential splashes or releases.
-
Post-Procedure: Thoroughly decontaminate all work surfaces and equipment after use.
The following diagram illustrates the standard operational workflow for handling 3-(Iodomethyl)pyrrolidine.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 5. pppmag.com [pppmag.com]
- 6. targetmol.com [targetmol.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
